Cas no 180181-72-0 (4-cyclopropyl-3,3-dimethylazetidin-2-one)

4-cyclopropyl-3,3-dimethylazetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropyl-3,3-dimethylazetidin-2-one
- 2-Azetidinone, 4-cyclopropyl-3,3-dimethyl-
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- MDL: MFCD19226591
- Inchi: 1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10)
- InChI Key: YAUJPRYRAHUFLA-UHFFFAOYSA-N
- SMILES: N1C(C2CC2)C(C)(C)C1=O
Computed Properties
- Exact Mass: 139.1
- Monoisotopic Mass: 139.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
4-cyclopropyl-3,3-dimethylazetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216567-0.25g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 0.25g |
$444.0 | 2023-09-16 | |
TRC | B425928-100mg |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
TRC | B425928-10mg |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2434-500MG |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 500MG |
¥ 2,633.00 | 2023-04-14 | |
Enamine | EN300-216567-5g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 5g |
$2608.0 | 2023-09-16 | |
Enamine | EN300-216567-5.0g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 5g |
$2608.0 | 2023-05-20 | |
Enamine | EN300-216567-10g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 10g |
$3868.0 | 2023-09-16 | |
Aaron | AR01BCSY-10g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 10g |
$5344.00 | 2023-12-14 | |
Aaron | AR01BCSY-500mg |
4-Cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 500mg |
$991.00 | 2025-02-09 | |
Aaron | AR01BCSY-2.5g |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
180181-72-0 | 95% | 2.5g |
$2450.00 | 2023-12-14 |
4-cyclopropyl-3,3-dimethylazetidin-2-one Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
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5. Water
Additional information on 4-cyclopropyl-3,3-dimethylazetidin-2-one
Comprehensive Overview of 4-cyclopropyl-3,3-dimethylazetidin-2-one (CAS No. 180181-72-0): Properties, Applications, and Industry Insights
The compound 4-cyclopropyl-3,3-dimethylazetidin-2-one (CAS No. 180181-72-0) is a specialized azetidinone derivative that has garnered significant attention in pharmaceutical and agrochemical research. As a beta-lactam analog, its unique cyclopropyl and dimethyl substitutions impart distinct chemical properties, making it a valuable intermediate in synthetic chemistry. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending queries like "azetidinone derivatives in drug discovery" and "sustainable synthesis of heterocyclic compounds."
With the rise of AI-driven drug design and green chemistry, researchers are increasingly exploring 4-cyclopropyl-3,3-dimethylazetidin-2-one for its potential in fragment-based drug discovery. Its rigid bicyclic structure offers steric constraints that are pivotal for modulating biological activity, a topic frequently searched as "how steric effects influence drug potency." The compound’s low molecular weight (C8H13NO) and high functional group compatibility align with modern "lead optimization strategies," a key phrase in medicinal chemistry forums.
Synthetic routes to 4-cyclopropyl-3,3-dimethylazetidin-2-one often involve cyclization of cyclopropylamine precursors or ring-expansion techniques, methods trending under "innovative heterocycle synthesis." Recent publications highlight its role in catalyzed asymmetric reactions, addressing the demand for "chiral building blocks in APIs." The compound’s thermal stability (decomposition >200°C) and solubility profile (moderate in polar solvents) are frequently queried in process chemistry discussions.
Beyond pharmaceuticals, 4-cyclopropyl-3,3-dimethylazetidin-2-one is investigated for crop protection applications, resonating with searches like "novel agrochemical scaffolds." Its azetidinone core exhibits herbicidal and fungicidal activity, though non-toxic variants are prioritized to meet "eco-friendly pesticide" trends. Analytical methods such as HPLC purity testing (typically >98%) and NMR spectral data (δ 1.0–1.2 ppm for dimethyl groups) are critical for quality control, a subtopic under "QC for specialty chemicals."
Regulatory compliance for CAS 180181-72-0 adheres to REACH and FDA GMP standards, with safety data emphasizing non-mutagenicity in standard assays. Industry forums often discuss "scaling up azetidinone production" while minimizing organic waste, reflecting the circular economy movement. Patent analyses reveal growing IP activity around N-functionalized azetidinones, linking to searches like "patent trends in heterocycles."
In conclusion, 4-cyclopropyl-3,3-dimethylazetidin-2-one exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its relevance to "targeted protein degradation" and bioorthogonal chemistry positions it as a compound of enduring interest, with ongoing studies addressing "cost-effective synthesis routes" and "structure-activity relationships."
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